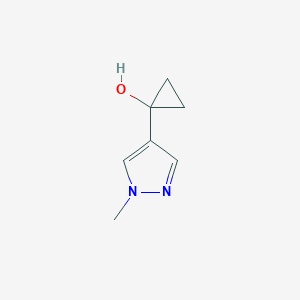
sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate, commonly referred to as sodium MTPA, is a synthetic organic compound. It is a colorless solid that is soluble in water and organic solvents. Sodium MTPA has a wide range of applications in the scientific and industrial fields, including in drug synthesis and as a reagent in organic synthesis.
Wirkmechanismus
Sodium MTPA is a strong base, and its mechanism of action is based on its ability to deprotonate molecules. When sodium MTPA is added to an organic molecule, it will act as a nucleophile and attack the protonated carbon atom of the molecule. This will result in the formation of a new bond, which will then be broken by the addition of a proton from another molecule. This process can be repeated multiple times, resulting in the formation of new bonds and the synthesis of new molecules.
Biochemical and Physiological Effects
Sodium MTPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the formation of certain proteins. Additionally, sodium MTPA has been found to have anti-tumor and anti-inflammatory effects, as well as to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of sodium MTPA in laboratory experiments has several advantages. It is a strong base, which makes it an effective catalyst in a variety of reactions. Additionally, it is relatively inexpensive, making it a cost-effective reagent for organic synthesis. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, which can make it difficult to use in some reactions. Additionally, it can be toxic if inhaled or ingested, so it should be handled with care.
Zukünftige Richtungen
In the future, sodium MTPA may be used in a variety of new applications. It may be used as a catalyst for the synthesis of new drugs or polymers, or as a reagent for the synthesis of new materials. Additionally, it may be used in the development of new catalytic processes, such as the use of sodium MTPA to catalyze the formation of new bonds between molecules. Furthermore, it may be used to study the biochemical and physiological effects of drugs and other compounds, as it has been found to have anti-tumor and anti-inflammatory effects. Finally, it may be used in the development of new analytical techniques, such as the use of sodium MTPA to detect the presence of certain molecules in a sample.
Synthesemethoden
Sodium MTPA can be synthesized in several ways. One of the most common methods is the reaction of 2-methyl-3-nitrobenzoic acid with sodium azide in the presence of sodium hydroxide. This reaction produces sodium MTPA as a white solid that can be isolated by filtration. Other methods of synthesis include the reaction of 2-methyl-3-nitrobenzoic acid with sodium azide in the presence of a base such as sodium hydroxide, or the reaction of 2-methyl-3-nitrobenzoic acid with sodium azide in the presence of a strong base such as potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
Sodium MTPA has a wide range of uses in scientific research. It is commonly used as a reagent in organic synthesis, as it is a strong base and can be used to catalyze a variety of reactions. It is also used as a catalyst in the synthesis of pharmaceuticals, as it can be used to facilitate reactions between molecules. Additionally, sodium MTPA can be used as a reagent for the synthesis of polymers, as it can be used to initiate the polymerization of monomers.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate involves the reaction of 2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoic acid with sodium hydroxide.", "Starting Materials": [ "2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solution to obtain sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate" ] } | |
CAS-Nummer |
2172615-50-6 |
Produktname |
sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate |
Molekularformel |
C6H6N3NaO2 |
Molekulargewicht |
175.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



